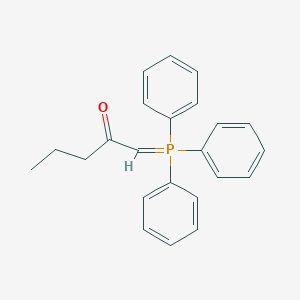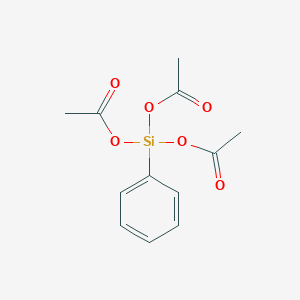
Histidine dihydrochloride
説明
Histidine dihydrochloride is a compound that has been found to significantly inhibit both hydrogen peroxide- and TNF-alpha-induced IL-8 secretion and mRNA expression in Caco-2 cells and HT-29 cells .
Synthesis Analysis
Histidine is synthesized by decarboxylation of histidine catalyzed by L-histidine decarboxylase (HDC) . In a study, the bidentate Schiff base ligands based on histidine methyl ester and their Cu (II) and Zn(II) complexes were synthesized .Molecular Structure Analysis
Single crystals of L-histidine dihydrochloride were obtained from an aqueous solution containing L-histidine and diluted hydrochloric acid. The crystals are monoclinic with the cell dimensions, a = 5.243 (2) Å, b = 7.257 (1) Å, c = 13.350 (1) Å, β = 92.65 (1)°, space group P 2 1, and Z = 2 . The molecular formula of Histidine dihydrochloride is C6H11Cl2N3O2 .Chemical Reactions Analysis
Histidine can exist in four different states of protonation. At pH = 9.08 there are equal amounts of HA and A-. At a pH ≈ (9.0+6.0)/2 = 7.5, 98 % is in the HA form. A- is the dominant species above pH = 9.1 .Physical And Chemical Properties Analysis
The optical properties of L-histidine dihydrochloride were analyzed over the wavelength range of 200 to 800 nm using a UV–visible spectrometer . The molecular formula of Histidine dihydrochloride is C6H11Cl2N3O2 .科学的研究の応用
Structural Analysis and Properties
Crystalline Structure and Conformation Histidine dihydrochloride has been examined for its crystalline structure and molecular conformation. One study revealed that it crystallizes in the orthorhombic system, with the histidine residue in the crystal existing as the carboxylic acid. The molecule adopts an extended conformation similar to that observed in various forms of histidine. This structural formation is stabilized by an extensive array of hydrogen bonds and electrostatic interactions within the crystal (Kistenmacher & Sorrell, 1974). Another study confirmed the monoclinic crystalline form of L-histidine dihydrochloride, highlighting a particular molecular conformation defined by specific torsion angles (Mostad & Natarajan, 1995).
Molecular Interactions and Stability Research has also focused on the stabilizing effects of histidine, including histidine dihydrochloride, on proteins during processes like freeze-drying. In one study, histidine was shown to enhance the stability of the model protein lactate dehydrogenase (LDH) during freeze-drying, with the stability and tendency of histidine to crystallize being pH-dependent (Al-Hussein & Gieseler, 2013).
Biomedical Research and Applications
Histidine-Containing Peptides Histidine-containing peptides, designed from peptide fragments found in the digests of soybean protein, exhibit antioxidative activity against linoleic acid peroxidation and scavenge active oxygen and free radical species. The study of these peptides contributes valuable insights into the antioxidative properties and potential therapeutic applications of histidine-containing compounds (Chen et al., 1998).
Chromatography and Binding Mechanisms The applications of matrix-linked histidine in protein chromatography have been explored, utilizing the unique properties of histidine, such as its charge at alkaline pH and the hydrophobicity of the imidazole ring. This versatility allows for multiple modes of protein binding, demonstrating the utility of histidine in biochemical analysis and purification processes (Hu & Do, 1993).
Sensor Technology and Detection Histidine dihydrochloride's unique properties have been leveraged in sensor technology for the selective recognition of histidine enantiomers in aqueous media. Novel polymers were designed and synthesized to serve as chemical sensors for histidine, demonstrating potential applications in biomedical assays and chiral drug synthesis (Liu et al., 2019).
作用機序
Histamine acts directly on the blood vessels to dilate arteries and capillaries; this action is mediated by both H1- and H2-receptors. Capillary dilatation may produce flushing of the face, a decrease in systemic blood pressure, and gastric gland secretion, causing an increased secretion of gastric juice of high acidity .
Safety and Hazards
特性
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJCDBUNISUVGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Histidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





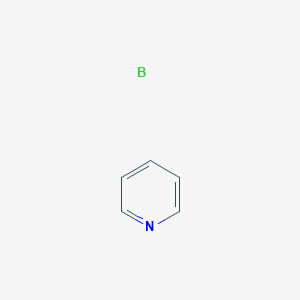
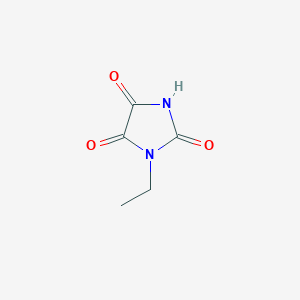
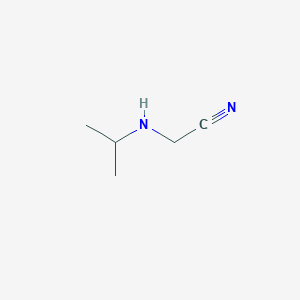


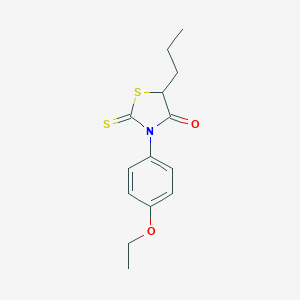
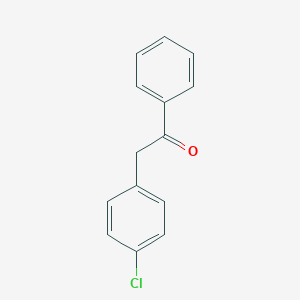
![Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl-](/img/structure/B106821.png)
